2-Amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
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Overview
Description
2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes a brominated phenyl group, a chlorobenzyl ether linkage, and a hexahydrocyclooctapyridine core
Preparation Methods
The synthesis of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of the bromine atom into the phenyl ring.
Ether Formation: Formation of the ether linkage between the brominated phenyl group and the chlorobenzyl group.
Cyclization: Formation of the hexahydrocyclooctapyridine core through cyclization reactions.
Amination and Cyanation: Introduction of the amino and cyano groups to complete the synthesis.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts).
Scientific Research Applications
2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE include:
- 2-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylphenyl)
These compounds share structural similarities but differ in specific functional groups and ring structures, which can lead to differences in their chemical reactivity and biological activities
Properties
Molecular Formula |
C25H23BrClN3O |
---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
2-amino-4-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H23BrClN3O/c26-17-9-12-23(31-15-16-7-10-18(27)11-8-16)20(13-17)24-19-5-3-1-2-4-6-22(19)30-25(29)21(24)14-28/h7-13H,1-6,15H2,(H2,29,30) |
InChI Key |
AFUQAGQXTGSMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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